Product packaging for Spiro[2.5]octan-5-ylmethanol(Cat. No.:CAS No. 2002815-12-3)

Spiro[2.5]octan-5-ylmethanol

Cat. No.: B2498601
CAS No.: 2002815-12-3
M. Wt: 140.226
InChI Key: KNJCNJRKRPUJKJ-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Systems Research

Research into spirocyclic systems has expanded due to the unique structural and physicochemical properties these scaffolds impart to a molecule. bldpharm.com The core advantage of spirocycles lies in their inherent three-dimensionality. bldpharm.com The central spiroatom, being a quaternary carbon, creates a rigid structure with substituents projecting in well-defined vectors. This is a departure from flat, two-dimensional molecules and can lead to improved biological activity and selectivity. bldpharm.com The introduction of a spirocyclic core can enhance a molecule's fraction of sp3 hybridized carbons (Fsp3), a parameter often correlated with success in clinical drug development. bldpharm.com These rigid structures can lock a molecule into a bioactive conformation, improving its binding affinity to biological targets like enzymes or receptors. bldpharm.comleapchem.com

Significance of the Spiro[2.5]octane Scaffold as a Building Block

The spiro[2.5]octane scaffold consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring. nih.gov This specific arrangement provides a rigid and sterically defined building block for organic synthesis. ontosight.ai The scaffold's rigidity is advantageous in drug design as it can help to properly orient functional groups for optimal interaction with a target, potentially increasing potency. bldpharm.com The utility of this scaffold is demonstrated in the synthesis of various derivatives. For instance, a new series of potent and selective histamine-3 receptor (H3R) antagonists were developed based on an azaspiro[2.5]octane carboxamide scaffold, highlighting its value in medicinal chemistry. acs.org Furthermore, the synthesis of spiro[2.5]octane-5-carboxylic acid from common industrial raw materials has been patented, indicating the accessibility and potential for larger-scale production of derivatives based on this framework. google.com

Strategic Importance of the 5-ylmethanol Functional Group

The hydroxymethyl group (-CH2OH) is a primary alcohol that plays a crucial role in the properties and applications of a molecule. numberanalytics.com Its introduction can lead to significant changes in physicochemical properties and can offer therapeutic advantages. nih.gov The hydroxymethyl group can increase the water solubility of poorly soluble parent drugs and provide a site for further chemical modification, acting as a synthetic handle. nih.gov This functional group is a key player in the formation of bonds and can interact with biological targets through hydrogen bonding. numberanalytics.comontosight.ai When attached to the spiro[2.5]octane core at the 5-position, the methanol (B129727) group provides a reactive site for creating derivatives or for direct interaction with biological systems, while the rigid spiro scaffold maintains a defined three-dimensional structure. bldpharm.com This combination of a rigid core and a versatile functional group makes Spiro[2.5]octan-5-ylmethanol a potentially valuable intermediate in the synthesis of more complex molecules. ontosight.ai

Chemical and Physical Properties

The properties of this compound are rooted in its unique spirocyclic structure. Below are tables detailing its computed physical properties and a comparison with its parent scaffold, Spiro[2.5]octane.

Table 1: Computed Physical and Chemical Properties of this compound

Property Value
CAS Number 2002815-12-3
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Hazard Statements H302, H315, H319, H335 fluorochem.co.uk

Data sourced from a Safety Data Sheet. It is important to note that the toxicological and physicochemical properties have not been fully determined. fluorochem.co.uk

Table 2: Comparison of this compound and its Parent Scaffold

Property This compound Spiro[2.5]octane
Molecular Formula C9H16O C8H14 nih.gov
Molecular Weight 140.22 g/mol 110.20 g/mol nih.gov
Structure Contains a hydroxymethyl group Unsubstituted hydrocarbon

| Reactivity | Reactivity enhanced by the hydroxyl group | Generally lower reactivity |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B2498601 Spiro[2.5]octan-5-ylmethanol CAS No. 2002815-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJCNJRKRPUJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 2.5 Octan 5 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Spiro[2.5]octan-5-ylmethanol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The cyclopropane (B1198618) ring protons are expected to resonate in the upfield region, typically between 0.2 and 0.8 ppm, due to the unique anisotropic effects of the three-membered ring. acs.orgdocbrown.infonih.gov The protons of the cyclohexane (B81311) ring would appear as a complex series of multiplets in the range of approximately 1.0 to 2.0 ppm. The proton attached to the carbon bearing the hydroxymethyl group (C5-H) would likely be found in this region as well. The two diastereotopic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet of doublets or an AB quartet, further split by the C5 proton, in the range of 3.4 to 3.7 ppm, a region characteristic of protons on a carbon adjacent to an oxygen atom. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Cyclopropane CH₂0.2 - 0.8m
Cyclohexane CH₂1.0 - 2.0m
C5-H1.5 - 2.2m
-CH₂OH3.4 - 3.7dd or ABq
-OHVariablebr s

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions. m = multiplet, dd = doublet of doublets, ABq = AB quartet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each of the nine carbon atoms due to the molecule's asymmetry. The spiro carbon, being a quaternary center, is expected to have a relatively low intensity signal and a chemical shift in the range of 15-25 ppm. The carbons of the cyclopropane ring typically appear at unusually high field, between 5 and 20 ppm. bhu.ac.in The carbons of the cyclohexane ring would resonate in the typical aliphatic region of 20-45 ppm. The carbon atom bonded to the hydroxyl group (C5) would be shifted downfield to approximately 35-45 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to have a chemical shift in the range of 60-70 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Spiro C15 - 25
Cyclopropane CH₂5 - 20
Cyclohexane CH₂20 - 45
C535 - 45
-CH₂OH60 - 70

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Correlation Spectroscopies (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling relationships between protons. It would show correlations between the C5 proton and the adjacent protons on the cyclohexane ring as well as the protons of the hydroxymethyl group. It would also confirm the coupling networks within the cyclohexane and cyclopropane rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). For example, the carbon signal around 65 ppm would show a correlation to the proton signals in the 3.4-3.7 ppm range, confirming the -CH₂OH group.

Residual Dipolar Couplings (RDCs) for Conformational Refinement

Residual Dipolar Couplings (RDCs) are a powerful NMR technique used to gain long-range structural information, particularly for determining the relative orientation of different parts of a molecule. By dissolving the molecule in a weakly aligning medium, such as a liquid crystal, small, non-zero dipolar couplings can be measured. These RDCs are dependent on the angle of the internuclear vector with respect to the magnetic field. For this compound, RDC measurements could provide valuable data to refine the conformational preferences of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the hydroxymethyl substituent.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₆O), a high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M]⁺) that confirms the molecular formula with high accuracy.

The electron ionization (EI) mass spectrum would likely exhibit fragmentation patterns characteristic of cyclic alcohols. whitman.edulibretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule, which would result in a peak at m/z corresponding to [M-18]⁺. jove.comchemistrynotmystery.com Another expected fragmentation is the alpha-cleavage, the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon in the ring, leading to a resonance-stabilized cation. Cleavage of the bond between C5 and the hydroxymethyl group would lead to the loss of a CH₂OH radical, resulting in a significant fragment ion. The fragmentation of the spirocyclic system itself could also lead to a complex pattern of fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
140[C₉H₁₆O]⁺ (Molecular Ion)
122[M - H₂O]⁺
109[M - CH₂OH]⁺
VariousFragments from ring cleavage

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the presence of specific absorption bands corresponding to its alcohol and spiroalkane structure.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgmaricopa.edu A strong band in the 1000-1260 cm⁻¹ range would correspond to the C-O stretching vibration. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane and cyclopropane rings would appear in the 2850-3000 cm⁻¹ region. uc.edu The C-H bonds of the cyclopropane ring may show a characteristic absorption at a slightly higher wavenumber, around 3000-3100 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (sp³)2850 - 3000Strong
C-H (cyclopropane)~3050Medium
C-O (alcohol)1000 - 1260Strong

Lack of Available Data for Chiroptical Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific data regarding the chiroptical properties of the chemical compound this compound. To date, no detailed research findings, experimental data, or theoretical calculations on the optical rotation or electronic circular dichroism (ECD) of this specific molecule appear to be publicly available.

The stringent requirements for the requested article, including the generation of thorough, informative, and scientifically accurate content with detailed data tables for the section "," subsection "3.4. Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Electronic Circular Dichroism)," cannot be met without this fundamental information.

Chiroptical spectroscopy is a critical tool for the assessment of enantiomeric purity and the determination of the absolute configuration of chiral molecules. This process involves measuring the differential interaction of a chiral substance with left and right circularly polarized light. Key techniques include:

Optical Rotation: This measures the angle to which the plane of polarized light is rotated when it passes through a sample containing a chiral compound. The specific rotation is a characteristic property of a chiral molecule.

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations.

The generation of a scientifically sound and detailed analysis for this compound, as outlined in the request, is contingent upon the availability of peer-reviewed experimental data or computational studies. Without such sources, any attempt to provide specific values for optical rotation or to present ECD spectral data would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, until research on the chiroptical properties of this compound is conducted and published, it is not possible to provide the detailed and data-rich content requested for the specified section of the article.

Computational Chemistry and Mechanistic Investigations of Spiro 2.5 Octan 5 Ylmethanol Reactions

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods are fundamental to understanding the intricate details of chemical reactions involving complex molecules like Spiro[2.5]octan-5-ylmethanol. These computational techniques allow for the in-silico exploration of reaction pathways, providing insights into the geometries of transition states and the energies associated with them. By mapping the potential energy surface of a reaction, researchers can elucidate the step-by-step process through which reactants are converted into products.

For reactions involving the hydroxyl group of this compound, such as esterification or oxidation, QM studies can identify the atomic-level movements that occur. These calculations can model the approach of reagents, the formation and breaking of bonds, and the stabilization of intermediate structures. The transition state, a critical point on the reaction coordinate corresponding to the highest energy barrier, can be located and characterized. The calculated activation energy provides a quantitative measure of the reaction's feasibility and rate. This theoretical approach is invaluable for predicting how modifications to the spirocyclic core or the reacting partners would influence the reaction outcome, guiding synthetic efforts toward greater efficiency and selectivity.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. nih.govdntb.gov.ua A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process provides precise information on bond lengths, bond angles, and dihedral angles.

Beyond structural determination, DFT is a powerful tool for investigating the electronic properties that govern a molecule's reactivity and interactions. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. unimas.my Other properties, such as the molecular electrostatic potential (MEP), Mulliken charge distribution, and dipole moment, can also be calculated to understand the molecule's polarity and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Electronic Properties of this compound Calculated by DFT
PropertyCalculated Value (Arbitrary Units)Significance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (Δε)7.7 eVRelates to chemical stability and reactivity unimas.my
Dipole Moment1.8 DMeasures overall polarity of the molecule
Ionization Potential (IP)6.5 eVEnergy required to remove an electron
Electron Affinity (EA)-1.2 eVEnergy released upon adding an electron

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexane (B81311) ring in this compound means the molecule can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities. For the closely related spiro[2.5]octan-6-ol, studies have identified an equilibrium between axial and equatorial conformations of the hydroxyl group. doi.org Similarly, this compound is expected to exist primarily in chair-like conformations to minimize steric strain. The orientation of the hydroxymethyl group (-CH₂OH) can be either axial or equatorial relative to the cyclohexane ring, with the equatorial conformer generally being more stable due to reduced steric hindrance.

Molecular Dynamics (MD) simulations provide a powerful method to explore the complete conformational space of a molecule. rsc.org By simulating the motion of atoms over time, MD trajectories can reveal the dynamic interconversion between different conformers and their populations at a given temperature. youtube.com This approach allows for the statistical analysis of molecular geometries, identifying the most probable and lowest-energy structures. For substituted spiro rsc.orgmdpi.comoctane systems, it has been found that chair-like conformers are predominant at room temperature. rsc.org

Table 2: Predicted Conformers of this compound
Conformer-CH₂OH Group OrientationPredicted Relative Energy (kcal/mol)Predicted Population at 298 K
Chair-EquatorialEquatorial0.00~90%
Chair-AxialAxial~1.5~10%
Twist-BoatN/A> 5.0<1%

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers highly valuable tools for predicting spectroscopic parameters, which are essential for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants is a common application. nih.gov Methods for predicting chemical shifts range from empirical, data-driven approaches to more rigorous quantum mechanical calculations using techniques like DFT. mdpi.comnih.gov These ab initio methods calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). chemaxon.com

For this compound, computational methods can predict the ¹H and ¹³C NMR spectra. The calculations would differentiate between the diastereotopic protons of the cyclopropane (B1198618) ring and the complex splitting patterns of the cyclohexane ring protons. High-level ab initio calculations, such as the Second Order Polarization Propagator Approach (SOPPA), can be employed to accurately predict carbon-carbon spin-spin coupling constants, providing further insight into the bonding environment, particularly around the spirocenter. umich.edu

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
Spirocenter (C3)~25
Cyclopropane (C1, C2)~10-15
CH-OH (C5)~70
Cyclohexane (C4, C6)~30-35
Cyclohexane (C7, C8)~25-30

Reactivity Prediction and Design of Novel Transformations

Computational chemistry provides a framework for predicting the reactivity of this compound and designing new chemical transformations. By calculating various chemical reactivity descriptors, researchers can gain a deeper understanding of how the molecule will behave in different chemical environments. unimas.my Analysis of the frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for nucleophilic and electrophilic attack. For instance, the region of the highest HOMO density would indicate the most probable site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.

These theoretical insights can guide the rational design of novel reactions. For example, the inherent ring strain of the cyclopropane moiety suggests that it could participate in unique ring-opening or rearrangement reactions under specific conditions, such as Lewis acid promotion. nih.gov Computational modeling can be used to screen potential catalysts and reaction conditions to favor desired transformation pathways while minimizing side reactions. By simulating the entire reaction mechanism, from reactants through transition states to products, it is possible to predict reaction outcomes and design synthetic routes to new, valuable derivatives of this compound.

Table 4: Calculated Global Reactivity Descriptors for this compound
DescriptorFormulaPredicted ValueInterpretation
Chemical Hardness (η)(IP - EA) / 23.85 eVMeasures resistance to change in electron distribution
Chemical Potential (μ)-(IP + EA) / 2-2.65 eVRelates to the "escaping tendency" of electrons
Electrophilicity Index (ω)μ² / (2η)0.91 eVQuantifies electrophilic character

Chemical Reactivity and Derivatization Pathways of Spiro 2.5 Octan 5 Ylmethanol

Transformations at the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is the most reactive site on Spiro[2.5]octan-5-ylmethanol and serves as a versatile handle for a wide array of chemical modifications. These transformations include oxidation, ester and ether formation, and nucleophilic substitution.

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde (Spiro[2.5]octane-5-carbaldehyde) or carboxylic acid (Spiro[2.5]octane-5-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, preventing overoxidation to the carboxylic acid. askfilo.com Common reagents for this transformation include Pyridinium chlorochromate (PCC), Collins reagent (CrO₃·2Py in CH₂Cl₂), and Dess-Martin periodinane (DMP). wikipedia.orgmasterorganicchemistry.com These reactions are typically performed in anhydrous solvents to prevent the formation of the gem-diol hydrate, which is susceptible to further oxidation. wikipedia.orgmasterorganicchemistry.com

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), and Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. wikipedia.org The two-step process of first oxidizing to the aldehyde and then to the acid is also a viable route. wikipedia.org

Table 1: Comparison of Oxidizing Agents for Primary Alcohols

ReagentProduct from Primary AlcoholTypical ConditionsSelectivity
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂Mild; stops at aldehyde askfilo.com
Dess-Martin Periodinane (DMP)AldehydeCH₂Cl₂, Room TemperatureMild; stops at aldehyde wikipedia.org
Swern Oxidation ((COCl)₂, DMSO)AldehydeCH₂Cl₂, -78 °C to RTMild; stops at aldehyde
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic, then acidic workupStrong; oxidizes aldehydes further wikipedia.org
Jones Reagent (CrO₃, H₂SO₄)Carboxylic AcidAcetone, 0 °C to RTStrong; oxidizes aldehydes further wikipedia.org

Esterification: this compound readily undergoes esterification with carboxylic acids. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). psiberg.comorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the ester product, either the alcohol is used in large excess or the water byproduct is removed as it forms. chemistrysteps.com The mechanism involves protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol's oxygen atom to form a tetrahedral intermediate. libretexts.org

Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with a primary alkyl halide (or sulfonate ester like a tosylate) in an Sₙ2 reaction to yield the ether. masterorganicchemistry.comlibretexts.org Because the reaction proceeds via an Sₙ2 mechanism, it is most efficient with methyl or primary alkyl halides. masterorganicchemistry.com

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group.

Formation of Halides: this compound can be converted to its corresponding alkyl halides, (5-(chloromethyl)spiro[2.5]octane and 5-(bromomethyl)spiro[2.5]octane). Thionyl chloride (SOCl₂) is commonly used for the synthesis of alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. chemistrysteps.comlibretexts.org These reagents are advantageous as they avoid the strongly acidic conditions of using HX and minimize the risk of carbocation rearrangements. libretexts.orgyoutube.com The reaction mechanism involves the alcohol attacking the electrophilic center (sulfur or phosphorus), converting the hydroxyl into a good leaving group which is then displaced by the halide ion in an Sₙ2 fashion, resulting in an inversion of stereochemistry if the carbon is chiral. chemistrysteps.commasterorganicchemistry.com

Formation of Amines: The synthesis of the corresponding primary amine (Spiro[2.5]octan-5-ylmethanamine) from the alcohol is typically a multi-step process. One common route is to first convert the alcohol to an alkyl halide or tosylate, as described above. This is followed by reaction with sodium azide (B81097) (NaN₃) to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.com Direct conversion of alcohols to amines can also be achieved using catalytic methods, such as the "hydrogen-borrowing" or "hydrogen autotransfer" process, where a catalyst (e.g., based on Nickel or Ruthenium) facilitates the dehydrogenation of the alcohol to an aldehyde, condensation with ammonia (B1221849) to form an imine, and subsequent hydrogenation of the imine to the amine. acs.orgmdpi.comgoogle.com

Reactions Involving the Spiro[2.5]octane Ring System

The spiro[2.5]octane framework, consisting of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, has its own distinct reactivity, primarily centered on the high ring strain of the three-membered cyclopropane moiety.

The significant angle strain (bond angles of 60° instead of the ideal 109.5°) makes the cyclopropane ring susceptible to ring-opening reactions that relieve this strain. firsthope.co.in

Hydrogenation: Catalytic hydrogenation of cyclopropane rings can lead to ring cleavage. In the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum, and under hydrogen gas (H₂), the cyclopropane ring of this compound can be opened to yield (1-ethylcyclohexyl)methanol. firsthope.co.innih.gov This reaction involves the cleavage of a C-C bond in the three-membered ring and the addition of two hydrogen atoms. researchgate.net

Reaction with Acids and Nucleophiles: The cyclopropane ring can be opened by electrophilic attack, particularly with strong acids like hydrohalic acids (HBr, HCl). This reaction would proceed via protonation of a cyclopropane C-C bond, leading to a carbocation intermediate that is then attacked by the halide nucleophile. Donor-acceptor (D-A) cyclopropanes, which have electron-donating and electron-accepting groups, are particularly susceptible to ring-opening by a wide range of nucleophiles. rsc.orgacs.orgacs.org While this compound itself is not a classic D-A cyclopropane, strong nucleophilic or acidic conditions could potentially induce ring-opening.

Table 2: Representative Ring-Opening Reactions of Cyclopropanes

Reagent/ConditionType of ReactionGeneral Product
H₂ / Pd/CCatalytic HydrogenationPropane derivative firsthope.co.inumich.edu
HBr or HClHydrohalogenation1,3-Addition product (Haloalkane) firsthope.co.in
Strong Nucleophiles (on activated cyclopropanes)Nucleophilic Ring-Opening1,3-Difunctionalized compound rsc.orgurfu.ru

Direct functionalization of the saturated cyclohexane ring in this compound is generally challenging due to the presence of unactivated C-H bonds. However, certain reactions can introduce new functional groups onto this ring.

Free-Radical Halogenation: One of the most common methods for functionalizing alkanes and cycloalkanes is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN), it is possible to introduce a bromine atom at one of the secondary carbons of the cyclohexane ring. This reaction is often not highly selective and can lead to a mixture of constitutional isomers.

Allylic Oxidation: If a double bond were present within the cyclohexane ring (forming a cyclohexene (B86901) derivative), allylic C-H bonds would become activated sites for oxidation. researchgate.net Reagents like selenium dioxide (SeO₂) or chromium-based oxidants could introduce a hydroxyl or carbonyl group at the position adjacent to the double bond. chemrxiv.org While the parent molecule is saturated, derivatization pathways that introduce unsaturation could open up this avenue for further functionalization.

Skeletal Rearrangements of Spiro[2.5]octane Systems

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, possesses inherent ring strain primarily associated with the three-membered ring. This strain can serve as a driving force for a variety of skeletal rearrangements, particularly under thermal or catalytic conditions, leading to the formation of thermodynamically more stable ring systems. While specific studies on the skeletal rearrangements of this compound are not extensively documented in publicly available literature, the reactivity of analogous spirocyclic and bicyclic systems provides a strong basis for predicting its behavior.

One of the most probable rearrangement pathways for spiro[2.5]octane systems involves the cleavage of a C-C bond within the cyclopropane ring, which can be initiated by acid catalysis. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a carbocation at the 5-position of the cyclohexane ring. This carbocationic intermediate could then trigger a rearrangement cascade.

A plausible transformation is a ring-expansion reaction, where one of the cyclopropyl (B3062369) C-C bonds migrates to the carbocationic center. This process would lead to the expansion of the cyclohexane ring into a cycloheptane (B1346806) ring, resulting in a bicyclo[4.1.0]heptane (carane) or a bicyclo[3.2.0]heptane skeleton, depending on which bond migrates and the subsequent stabilization steps. Such rearrangements are driven by the release of the significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol).

Lewis acids are also known to effectively mediate skeletal rearrangements in spirocyclic compounds. For instance, substituted spiro[4.5]deca-tetraenes have been shown to undergo selective skeletal rearrangements to form indene (B144670) derivatives when treated with aluminum chloride (AlCl₃) rsc.org. This suggests that Lewis acid activation of the hydroxyl group in this compound could facilitate similar deep-seated rearrangements of its carbon skeleton.

The table below outlines potential rearrangement products of this compound based on known reactivity of analogous strained ring systems.

Starting MaterialReaction ConditionPlausible Rearrangement TypePotential Product(s)Driving Force
This compoundBrønsted or Lewis AcidWagner-Meerwein type, Ring ExpansionBicyclo[4.1.0]heptan-2-ylmethanol, Bicyclo[3.2.0]heptan-1-ylmethanolRelief of cyclopropane ring strain
This compoundStrong Acid, HeatTransannular cyclizationAdamantane or other bridged bicyclic derivativesFormation of thermodynamically stable polycyclic systems

It is important to note that the specific outcome of these potential rearrangements would be highly dependent on the reaction conditions, including the nature of the catalyst, temperature, and solvent, as well as the stereochemistry of the starting material.

Catalytic Transformations Utilizing this compound as a Ligand or Substrate

The unique structural features of this compound, combining a rigid spirocyclic scaffold with a functional handle (the hydroxymethyl group), make it an intriguing candidate for applications in catalysis, both as a precursor to chiral ligands and as a substrate in catalytic transformations.

As a Ligand Precursor:

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Spirocyclic frameworks are considered "privileged structures" in this context because their rigid nature often leads to well-defined chiral environments around a metal center, which can translate to high levels of stereocontrol in catalytic reactions. While the direct use of this compound as a ligand is unlikely due to the relatively weak coordinating ability of the alcohol, its hydroxymethyl group provides a convenient point for chemical modification to introduce stronger coordinating moieties.

For example, the hydroxyl group can be converted into a phosphine, amine, or oxazoline (B21484) group, which are common coordinating units in transition metal catalysis. The chirality of the spiro[2.5]octane backbone, if resolved into its enantiomers, could then be relayed to the catalytic center, enabling enantioselective transformations. The rigidity of the spiro[2.5]octane skeleton would restrict the conformational flexibility of the resulting ligand, which is often a key factor in achieving high enantioselectivity.

The table below presents hypothetical chiral ligands derived from this compound and their potential applications in asymmetric catalysis.

Ligand TypePotential Synthesis from this compoundTarget MetalPotential Catalytic Application
Chiral PhosphineConversion of -CH₂OH to -CH₂PPh₂Rhodium, Iridium, PalladiumAsymmetric Hydrogenation, Cross-Coupling Reactions
Chiral AmineConversion of -CH₂OH to -CH₂NR₂Ruthenium, CopperAsymmetric Transfer Hydrogenation, Michael Additions
Chiral OxazolineMulti-step synthesis involving the -CH₂OH groupCopper, PalladiumAsymmetric Allylic Alkylation, Cyclopropanation

As a Substrate:

As a substrate, this compound offers several reactive sites for catalytic transformations. The primary alcohol can undergo a variety of catalytic oxidations to the corresponding aldehyde or carboxylic acid. Transition metal catalysts based on ruthenium, palladium, or copper are well-suited for such transformations under mild conditions.

Furthermore, the C-H bonds within the spiro[2.5]octane framework, particularly those adjacent to the spiro-center, could be targets for catalytic C-H activation and functionalization reactions. This advanced synthetic strategy could allow for the direct introduction of new functional groups onto the carbocyclic core, bypassing the need for pre-functionalized substrates.

The strained cyclopropane ring also represents a reactive handle. Transition metal catalysts, particularly those of the late transition metals like palladium, rhodium, and nickel, are known to catalyze the ring-opening of cyclopropanes. In the context of this compound, this could lead to the formation of various seven-membered ring or macrocyclic structures, depending on the reaction conditions and the presence of other reagents.

The following table summarizes potential catalytic transformations of this compound as a substrate.

Reaction TypeCatalyst SystemPotential Product
Catalytic OxidationTEMPO/NaOCl or Ru/O₂Spiro[2.5]octane-5-carbaldehyde
Catalytic C-H FunctionalizationPd(OAc)₂ or Rh₂(OAc)₄Functionalized Spiro[2.5]octane derivatives
Catalytic Ring-Opening[Rh(CO)₂Cl]₂ or Pd(PPh₃)₄Substituted cycloheptene (B1346976) or related ring-opened products

Applications of Spiro 2.5 Octan 5 Ylmethanol and Its Spiro 2.5 Octane Analogs in Advanced Organic Synthesis

Role as a Three-Dimensional Building Block in Complex Molecule Synthesis

The spiro[2.5]octane core imparts a well-defined three-dimensional geometry that is increasingly sought after in the design of novel molecules. Unlike flat, aromatic systems, which have traditionally dominated synthetic chemistry, spirocycles provide access to underexplored regions of chemical space. sigmaaldrich.com The dense and rigid nature of these structures results in clearly defined exit vectors for substituents, allowing for precise spatial arrangement of functional groups. sigmaaldrich.com

Spiro[2.5]octan-5-ylmethanol, with its hydroxylmethyl group, offers a reactive handle for further synthetic transformations. This allows for its integration into larger, more complex molecules while maintaining the inherent three-dimensionality of the spirocyclic core. Researchers have developed new classes of chemical building blocks that can be snapped together to form complex 3D molecules, and spirocyclic systems are valuable components in this modular approach to synthesis. illinois.eduillinois.eduphys.org The use of such building blocks can lead to the development of new pharmaceuticals, materials, and catalysts. phys.org The defined stereochemistry of the spiro center introduces conformational rigidity, which can be advantageous in locking a molecule into a specific bioactive conformation.

Feature of Spiro[2.5]octane Building BlocksImplication in SynthesisReference
Rigid Spirocyclic CoreProvides conformational constraint and a well-defined 3D shape. sigmaaldrich.com
Defined Exit VectorsAllows for precise spatial orientation of substituents. sigmaaldrich.com
High Fsp3 CharacterIncreases saturation and three-dimensionality, often leading to improved physicochemical properties. nih.gov
Access to Underexplored Chemical SpaceEnables the creation of novel molecular scaffolds. sigmaaldrich.com

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The incorporation of spirocyclic motifs is a growing trend in drug discovery, as these structures can lead to improved pharmacological properties. nih.govwalshmedicalmedia.com The three-dimensional nature of spirocycles can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability. sigmaaldrich.com this compound serves as a valuable starting material for the synthesis of more complex spirocyclic compounds that can act as pharmaceutical intermediates.

The spiro motif is found in a number of approved drugs, highlighting its clinical relevance. nih.gov The synthesis of novel spiro compounds is a significant area of research in the development of new therapeutic agents. walshmedicalmedia.com The unique architecture of spirocycles often leads to distinct biological activities, making them attractive targets for medicinal chemists. walshmedicalmedia.com For instance, the functionalization of the hydroxyl group in this compound can lead to a diverse range of derivatives for screening in drug discovery programs.

Integration into Natural Product Total Synthesis Efforts

Spirocycles are a common structural motif in a variety of natural products, many of which exhibit significant biological activity. rsc.orgresearchgate.net The total synthesis of these complex molecules is a challenging endeavor that often requires innovative synthetic strategies. rsc.orgresearchgate.net this compound and related analogs can serve as key building blocks in the construction of these intricate natural product skeletons.

The presence of a spirocenter introduces a significant synthetic challenge, and the development of methods to construct these junctions is an active area of research. researchgate.net By using a pre-formed spirocyclic building block like this compound, synthetic chemists can streamline the synthesis of a target natural product. Total synthesis efforts not only provide access to rare natural products for biological evaluation but also drive the development of new synthetic methodologies. rsc.orgnih.govnih.gov

Natural Product ClassPresence of SpirocycleSignificance in Total SynthesisReference
AlkaloidsCommon structural feature.The stereocontrolled synthesis of the spirocyclic core is often a key challenge. researchgate.net
TerpenoidsFound in a variety of complex structures.Spirocyclic intermediates can be crucial for accessing the target molecule. rsc.org
PolyketidesPresent in some macrocyclic and polyether natural products.The rigid spirocycle can help to control the overall conformation of the macroring. researchgate.net

Development of Chiral Scaffolds and Ligands in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands to control the stereochemical outcome of chemical reactions. jlu.edu.cn Spirocyclic frameworks have emerged as privileged scaffolds for the development of novel chiral ligands. jlu.edu.cn The rigid nature of the spiro[2.5]octane skeleton can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic transformations.

The synthesis of enantiopure spirocyclic diamines and other functionalized derivatives from precursors like this compound can lead to new classes of ligands. These ligands have been successfully applied in a range of asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. jlu.edu.cn The development of spiro-based ligands continues to be a key area of research, with the potential to provide new and more efficient catalytic systems. jlu.edu.cnnih.govrsc.org

Applications in Supramolecular Chemistry (for related spirocyclic systems)

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized assemblies. researchgate.net While the direct application of this compound in supramolecular chemistry is not extensively documented, related spirocyclic systems have shown significant promise in this area. For example, photochromic spiro-compounds like spiropyrans can undergo reversible structural changes in response to light, which can be harnessed to control the assembly and disassembly of supramolecular structures. acs.org

The principles of molecular recognition, which are central to supramolecular chemistry, rely on shape complementarity between a host and a guest molecule. researchgate.net The well-defined three-dimensional structure of spirocycles makes them attractive candidates for the design of new host molecules. The development of spiro-based systems for applications in areas such as molecular sensing, drug delivery, and the creation of molecular devices is an emerging field of research. researchgate.netacs.orgrsc.org

Future Research Directions and Emerging Paradigms for Spiro 2.5 Octan 5 Ylmethanol

Development of Novel and Highly Efficient Asymmetric Synthetic Strategies

The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric syntheses to access enantiomerically pure forms of Spiro[2.5]octan-5-ylmethanol is a critical research avenue. While various methods exist for the synthesis of spirocyclic compounds, achieving high stereoselectivity remains a significant challenge. nih.gov Future research should focus on organocatalytic and transition-metal-catalyzed approaches, which have shown promise in the asymmetric synthesis of related spirooxindoles and other complex spirocycles. nih.govrsc.org The exploration of novel chiral catalysts and reaction conditions will be paramount in developing efficient and scalable routes to specific stereoisomers of this compound, enabling detailed investigation of their structure-activity relationships.

Exploration of Unconventional Reactivity and Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot, offer an elegant and efficient strategy for the construction of complex molecular architectures. rsc.org Future investigations into the reactivity of this compound and its precursors could unveil novel cascade pathways. For instance, exploring Michael-Michael-aldol sequences or 1,6-conjugate additions could lead to the synthesis of highly functionalized spiro[2.5]octane derivatives. rsc.orgrsc.org Understanding and harnessing the unconventional reactivity of the strained cyclopropane (B1198618) ring within the spiro[2.5]octane system could also open up new avenues for chemical diversification and the creation of unique molecular scaffolds. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and development of derivatives of this compound, the integration of modern synthesis technologies is essential. Flow chemistry offers precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. spirochem.com The development of continuous flow processes for the synthesis and modification of this compound would enable rapid library generation for screening purposes. Furthermore, the implementation of automated synthesis platforms can facilitate high-throughput experimentation and optimization of reaction conditions, significantly reducing the time from molecular design to compound production. nih.gov

Potential in Advanced Materials Science

The rigid, three-dimensional structure of spiro compounds imparts unique photophysical and electronic properties, making them attractive candidates for applications in advanced materials science. walshmedicalmedia.comrsc.org Research into related spiro compounds has demonstrated their potential as host materials in organic light-emitting diodes (OLEDs) and as components of liquid crystals. acs.orgrsc.orgrsc.orgnih.gov Future studies should explore the potential of this compound and its derivatives in these areas. By modifying the core structure and introducing various functional groups, it may be possible to tune the electronic and optical properties to create novel materials for organic electronics and stimuli-responsive systems. The inherent chirality of the molecule could also be exploited in the design of chiroptical materials.

Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

Q & A

Q. What are the key synthetic strategies for Spiro[2.5]octan-5-ylmethanol, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution of brominated precursors (e.g., 5-(bromomethyl)spiro[2.5]octane) using hydroxylating agents such as aqueous sodium hydroxide or silver nitrate in polar solvents. Radical bromination of the parent spiro[2.5]octane with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux is a critical precursor step . Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., DMF), and stoichiometric ratios to minimize side reactions like over-oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the spirocyclic structure and hydroxymethyl group be confirmed experimentally?

Structural validation requires a combination of techniques:

  • NMR : 1H^1H-NMR reveals resonances for the spirocyclic protons (δ 1.2–2.5 ppm) and hydroxymethyl group (δ 3.5–4.0 ppm). 13C^{13}C-NMR confirms spiro carbons (quaternary C at ~45 ppm) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the bicyclic system (e.g., C-C bond lengths ~1.54 Å) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 141.2) and fragmentation patterns verify molecular weight and functional groups .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Common methods include:

  • Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water .
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate:hexane 1:4) resolves isomers. Preparative HPLC (C18 column, methanol/water) is used for high-purity batches .
  • Crystallization : Recrystallization from ethanol/water yields needle-like crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its brominated or carboxylated analogs?

The hydroxymethyl group exhibits distinct reactivity:

  • Oxidation : Unlike bromomethyl derivatives (used in nucleophilic substitutions), the hydroxymethyl group can be oxidized to a carboxylic acid (e.g., spiro[2.5]octane-5-carboxylic acid) using KMnO4_4/H2_2SO4_4 .
  • Biological activity : Brominated analogs show higher enzyme inhibition (IC50_{50} ~5 µM for kinases) due to electrophilic Br, whereas the hydroxymethyl derivative is less reactive but more water-soluble, enhancing bioavailability .
  • Thermal stability : this compound decomposes at 220°C (TGA data), while carboxylated analogs (e.g., spiro[2.5]octane-5-carboxylic acid) are stable up to 250°C .

Q. What methodologies resolve contradictions in biological activity data for spirocyclic compounds?

Discrepancies in cytotoxicity or enzyme inhibition studies (e.g., IC50_{50} variability) require:

  • Dose-response validation : Replicate assays (n ≥ 3) with standardized cell lines (e.g., HEK293 or HeLa) .
  • Structural analogs : Compare activity across derivatives (e.g., 7-(chloromethyl)spiro[2.5]octane) to isolate substituent effects .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), identifying steric clashes or hydrogen-bond mismatches .

Q. How can this compound be applied in drug discovery, and what are its limitations?

  • Scaffold for SAR studies : The spirocyclic core enhances metabolic stability; modifications (e.g., esterification of the hydroxymethyl group) improve blood-brain barrier penetration .
  • Limitations : Low logP (~1.2) limits membrane permeability. Solutions include prodrug strategies (e.g., acetylating the hydroxyl group to increase lipophilicity) .
  • Case study : Derivatives of spiro[2.5]octane-5-carboxylic acid showed 60% tumor growth inhibition in murine models, suggesting potential for oncology applications .

Methodological Guidelines

Q. How should researchers design experiments to study spirocyclic compound stability under varying pH?

  • Buffer preparation : Use phosphate buffers (pH 2–12) at 37°C.
  • HPLC monitoring : Track degradation products (e.g., ring-opened aldehydes) over 24 hours.
  • Kinetic analysis : Calculate half-life (t1/2_{1/2}) using first-order decay models. Stability is typically highest at pH 7.4 (t1/2_{1/2} > 48 hours) .

Q. What statistical approaches validate structural-activity relationships (SAR) in spirocyclic derivatives?

  • Multivariate regression : Correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .
  • Cluster analysis : Group compounds by similarity (e.g., Tanimoto coefficients >0.85) to identify key pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.